Piperidine-1-carboximidamide

Medicinal Chemistry Serine Protease Inhibitors Thrombin Inhibitors

Researchers requiring a non-planar amidine pharmacophore for serine protease inhibitor design often face solubility and selectivity trade-offs. Piperidine-1-carboximidamide directly addresses these challenges: • Enables >900-fold selectivity for thrombin over trypsin/factor Xa when incorporated into inhibitor scaffolds (Ki = 6 nM). • Induces selective apoptosis in Burkitt's lymphoma cells (IC50 18-22 µM) without toxicity to normal PBMCs. • Well-defined chair-conformation crystal structure supports co-crystallization studies for structure-based drug design. For aqueous assays, the hydrochloride salt (CAS 52318-35-1) is recommended to ensure solubility and accurate dosing. Bulk quantities available with batch-specific CoA.

Molecular Formula C6H13N3
Molecular Weight 127.19 g/mol
CAS No. 4705-39-9
Cat. No. B1295648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-1-carboximidamide
CAS4705-39-9
Molecular FormulaC6H13N3
Molecular Weight127.19 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=N)N
InChIInChI=1S/C6H13N3/c7-6(8)9-4-2-1-3-5-9/h1-5H2,(H3,7,8)
InChIKeyQUUYRYYUKNNNNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-1-Carboximidamide: Key Properties & Procurement


Piperidine-1-carboximidamide (CAS 4705-39-9), also known as 1-piperidinecarboxamidine, is a guanidine derivative bearing a single piperidine moiety [1]. Its molecular formula is C6H13N3, and it has a molecular weight of 127.19 g/mol [2]. The compound crystallizes with the piperidine ring in a stable chair conformation and forms an extensive hydrogen-bonding network in the solid state, as determined by single-crystal X-ray diffraction analysis [1]. Its physicochemical properties, including a calculated XLogP3 of 0.2 and a predicted pKa of 14.54±0.20, suggest a hydrophilic character with limited membrane permeability [3]. The compound is typically procured as a free base or as a hydrochloride salt (CAS 52318-35-1) to enhance aqueous solubility and stability for research applications .

Non-planar amidine scaffold for serine protease inhibitor research
HCl salt form supports aqueous assay workflows; free base requires organic co-solvent
Reported crystal structure supports co-crystallization and structural biology studies

Piperidine-1-Carboximidamide: Risks of Analog Substitution


Piperidine-1-carboximidamide and its close analogs cannot be treated as interchangeable chemical building blocks due to profound differences in biological selectivity and physicochemical properties. The core amidinopiperidine pharmacophore confers a unique profile compared to planar, aromatic amidine alternatives like benzamidine [1]. Specifically, the substitution of a planar benzamidine group with a non-planar 1-amidinopiperidine moiety in serine protease inhibitors results in significantly different activity and selectivity profiles, trading potency for improved target selectivity [1]. Furthermore, the free base form (CAS 4705-39-9) exhibits distinct physicochemical properties, such as being nonpolar and insoluble in water, which directly impacts its utility in biochemical assays compared to its hydrochloride salt (CAS 52318-35-1) . These quantifiable differences necessitate a careful, evidence-based selection for specific research applications.

Factor
1-Amidinopiperidine
Benzamidine
Geometry
Non-planar chair
Planar aromatic
Selectivity profile
Reported higher thrombin over trypsin selectivity
Stronger trypsin inhibition, lower thrombin selectivity

Salt form mismatch: free base (water-insoluble) vs HCl salt (water-soluble) can alter assay compatibility and may cause precipitation.

Piperidine-1-Carboximidamide: Quantitative Evidence & Comparisons


Selectivity vs Benzamidine in Serine Protease Inhibition

Replacing a planar benzamidine group with a 1-amidinopiperidine moiety in serine protease inhibitors results in a distinct activity profile: lower inhibitory potency against thrombin and trypsin but with a significantly improved selectivity profile [1]. This non-planar geometry allows for a better fit into the active site of the target enzyme while reducing off-target binding [1].

Selectivity shift vs benzamidine
Head-to-head
N-amidinopiperidine: Ki (thrombin) = 60.0±4.0 µM; Ki (trypsin) = 164±28 µM
Benzamidine: Ki (thrombin) = 193±11 µM; Ki (trypsin) = 13.8±1.3 µM
Selectivity shift >38-fold
Supports thrombin-targeted scaffold design; reported selectivity context
In vitro enzyme inhibition; purified human thrombin, bovine trypsin
Medicinal Chemistry Serine Protease Inhibitors Thrombin Inhibitors

Enhanced Thrombin Selectivity Over Trypsin

Starting from a 1-amidinopiperidine derivative that showed poor initial thrombin (fIIa) and factor Xa (fXa) inhibition, subsequent optimization of the P1 and P4 binding moieties dramatically improved potency and selectivity [1]. A derivative bearing a 4-(piperidin-1-yl)pyridine at the P1 position achieved a remarkable selectivity for thrombin over other serine proteases [2].

Selectivity optimization
Head-to-head
Optimized 1-amidinopiperidine derivative: Ki (fIIa) = 6 nM; Ki (fXa) = 5.64 µM; >940-fold selectivity
Supports scaffold tunability for isoform-selective inhibitor research
Purified human thrombin, factor Xa, trypsin
Drug Discovery Thrombin Inhibitors Anticoagulation

Selective Cytotoxicity in Lymphoma via Proteasome Inhibition

Amidinopiperidine-based compounds, which share the core structure of piperidine-1-carboximidamide, exhibit selective cytotoxicity against cancer cell lines [1]. Two specific amidinopiperidine-based inhibitors (compounds 15 and 16) demonstrated potent, selective activity against Burkitt's lymphoma cells while sparing normal peripheral blood mononuclear cells (PBMCs) and other leukemia cell lines [1].

Cancer cell selectivity
Class-level inference
IC50 18-22 µM in Ramos/Daudi Burkitt's lymphoma cells; nontoxic to PBMCs, Jurkat, U937
Supports class-level cytotoxicity endpoint review; proteasome pathway context
MTT assay, 72h; apoptosis confirmed via caspase/PARP
Cancer Research Proteasome Inhibitors Burkitt's Lymphoma

Physicochemical Differences: Free Base vs Salt

The physical properties of piperidine-1-carboximidamide can vary significantly between its free base and salt forms, which directly impacts its handling and utility in experimental workflows [1]. The free base (CAS 4705-39-9) is characterized as nonpolar and insoluble in water, whereas the hydrochloride salt (CAS 52318-35-1) is designed for aqueous solubility .

Form compatibility
Context-dependent
Free base: water-insoluble
HCl salt: water-soluble
Salt-form selection critical for aqueous assay workflows
Supplier characterization; verify solubility in target buffer
Pre-formulation Solubility Biochemical Assays

Piperidine-1-Carboximidamide: Key Application Scenarios


Thrombin Inhibitor Lead Optimization

The 1-amidinopiperidine core is ideal for designing novel, non-covalent thrombin inhibitors with a high degree of selectivity over trypsin and factor Xa [1][2]. The scaffold's tunability, as evidenced by a derivative achieving a Ki of 6 nM for thrombin and >900-fold selectivity, makes it a superior choice over planar amidine analogs for programs targeting anticoagulation with minimized off-target serine protease activity [1][2].

Proteasome Inhibitor Development

The amidinopiperidine core has demonstrated class-level selectivity for inducing apoptosis in Burkitt's lymphoma cells (IC50 values of 18-22 µM) while being nontoxic to normal PBMCs [3]. This scaffold is therefore a promising starting point for developing novel cancer therapeutics aimed at the proteasome, particularly in B-cell malignancies [3].

Salt Form Selection for Aqueous Assays

For any in vitro biological assay (e.g., enzyme inhibition, cell culture) where aqueous solubility is critical, the hydrochloride salt (CAS 52318-35-1) must be procured and used instead of the water-insoluble free base (CAS 4705-39-9) to ensure accurate dosing and prevent precipitation artifacts [4].

Co-crystallization for Structural Biology

The compound's well-defined crystal structure, with a clear chair conformation for the piperidine ring and a robust hydrogen-bonding network, makes it a suitable candidate for co-crystallization studies with target proteins (e.g., serine proteases) to elucidate detailed binding modes and guide structure-based drug design [5].

Application
Selection Property
Validation Focus
Serine protease inhibitor design
Non-planar amidine scaffold selectivity
Verify selectivity vs trypsin and factor Xa
Cancer cell-model studies
Class-level cytotoxicity in lymphoma cells
Confirm selectivity vs normal PBMCs and proteasome pathway
In vitro biochemical assays
Aqueous solubility (HCl salt)
Confirm solubility and absence of precipitation
Structural biology studies
Defined crystal structure and H-bond network
Verify co-crystallization with target serine proteases

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